

AZD3965: A Comparative Guide to a First-in-Class MCT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monocarboxylate transporter 1 (MCT1) inhibitor, **AZD3965**, with other emerging alternatives targeting lactate transport in cancer. The information presented is based on reproducible experimental data from published research, offering a comprehensive resource for evaluating its performance and potential applications.

Executive Summary

AZD3965 is a potent and selective inhibitor of MCT1, a key transporter of lactate across the cell membrane. In cancer cells that rely on glycolysis for energy production, inhibiting MCT1 leads to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, inhibition of tumor growth. This guide summarizes the quantitative data on **AZD3965**'s efficacy, details the experimental protocols used to generate this data, and visualizes the key cellular pathways and experimental workflows.

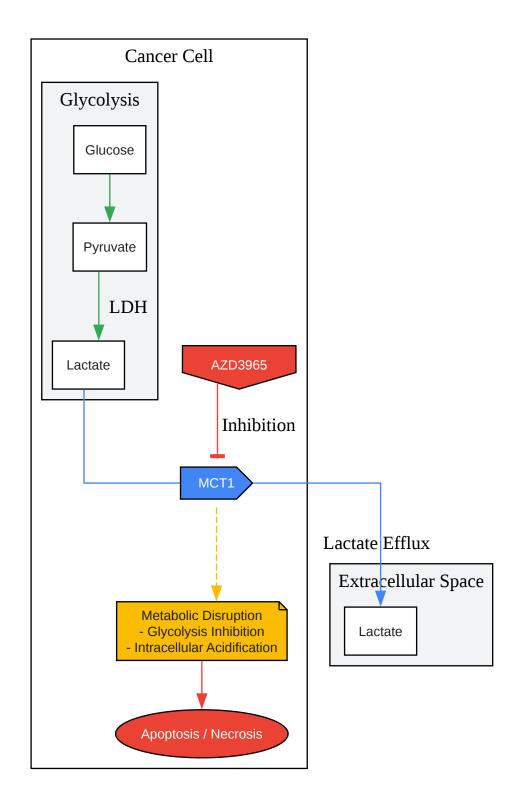
Comparative Performance of MCT Inhibitors

The following tables summarize the in vitro and in vivo performance of **AZD3965** in comparison to other notable MCT inhibitors.

Table 1: In Vitro Potency and Efficacy of MCT Inhibitors

Compound	Target(s)	Cell Line	Assay Type	IC50 / Ki / pKi	Reference
AZD3965	MCT1 (selective over MCT2, no activity against MCT3/4)	Raji (Burkitt's Lymphoma)	Lactate Efflux	IC50: 5.12 nM	[1]
4T1 (Breast Cancer)	L-Lactate Uptake	IC50: 17.0 ± 3.6 nM	[2]		
4T1 (Breast Cancer)	Cell Growth	IC50: 22.2 ± 4.6 nM	[2]	-	
Human MCT1	Binding Affinity	pKi: 8.8	[1]	-	
BAY-8002	MCT1/2	DLD-1 (Colon Cancer)	[14C]-L- Lactate Uptake	IC50: in nM range	
AR-C155858	MCT1/2	Rat Erythrocytes	Binding Affinity	Ki: 2 nM	-
Syrosingopin e	MCT1/MCT4 (dual inhibitor)	HAP1	-	IC50: 2500 nM (MCT1), 40 nM (MCT4)	[3]
K562 (Leukemia)	Cell Growth	IC50: >10 μM	[4]		
HL60 (Leukemia)	Cell Growth	IC50: 1.5 μM	[4]	-	
SkBr3 (Breast Cancer)	Cell Growth	IC50: 1.8 μM	[4]		

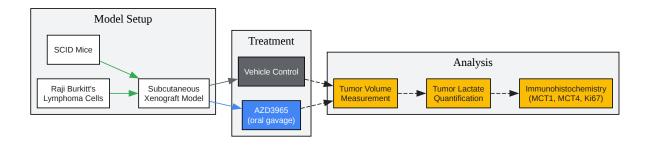
α-cyano-4-					
hydroxycinna	Non-selective	4T1 (Breast	L-Lactate	IC50: 7.57 ±	[2]
mic acid	MCTs	Cancer)	Uptake	15.2 mM	[2]
(CHC)					


Table 2: In Vivo Efficacy of AZD3965

Cancer Model	Treatment	Dosing Schedule	Outcome	Reference
Raji Xenograft	AZD3965 (100 mg/kg)	Oral, twice daily	85% tumor growth inhibition	[1][5]
Raji Xenograft	AZD3965 (50 mg/kg) + Doxorubicin (3 mg/kg)	Oral, twice daily (AZD3965); Once weekly (Doxorubicin)	81% tumor growth inhibition (combination)	[5]
Raji Xenograft	AZD3965 (100 mg/kg) + Rituximab (10 mg/kg)	Oral, twice daily (AZD3965); Once weekly (Rituximab)	Enhanced tumor regression compared to monotherapy	[5]
4T1 Breast Tumor	AZD3965 (100 mg/kg)	Intraperitoneal, twice daily	Decreased tumor volume and Ki67 expression	[2]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and experimental design, the following diagrams are provided.



Click to download full resolution via product page

Caption: Mechanism of action of AZD3965 in a glycolytic cancer cell.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [AZD3965: A Comparative Guide to a First-in-Class MCT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666217#reproducibility-of-published-azd3965-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com